N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropylbenzenesulfonamide
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Overview
Description
The compound appears to contain a tetrahydroquinoline group, an isopropylbenzene (or cumene) group, and an ethylsulfonyl group . Tetrahydroquinoline is a heterocyclic compound consisting of a quinoline with four hydrogen atoms added. Isopropylbenzene is a type of aromatic hydrocarbon while ethylsulfonyl is a type of organosulfur compound .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of these groups in the molecule. This typically involves techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is known to participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Vasodilatory Action
Research has identified derivatives of aromatic sulfonamides, including those structurally related to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropylbenzenesulfonamide, to possess significant vasodilatory action. These compounds were synthesized from isoquinolinesulfonic acid and demonstrated increases in arterial blood flow in dogs, suggesting potential applications in cardiovascular research and the development of vasodilatory drugs (Morikawa, Sone, & Asano, 1989).
Protein Kinase Inhibition
Isoquinolinesulfonamides, including compounds with structural similarities to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropylbenzenesulfonamide, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These findings highlight their potential use in biochemical studies focused on understanding kinase-dependent cellular processes and developing kinase inhibitors (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Anti-Cancer Activities
Derivatives of sulfonamide, including those related to the compound of interest, have been synthesized and evaluated for their anti-cancer activities. These studies have explored the compounds' abilities to induce apoptosis and affect cell proliferation in various cancer cell lines, providing insights into their potential therapeutic applications in oncology (Cumaoğlu et al., 2015).
Molecular Structure Studies
Research into the molecular structure of related compounds, such as Gliquidone, has provided valuable insights into their interactions at the molecular level. These studies offer a foundation for understanding the structural basis of the compounds' biological activities and potential applications in drug design and development (Gelbrich, Haddow, & Griesser, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-4-27(23,24)22-13-5-6-17-7-10-18(14-20(17)22)21-28(25,26)19-11-8-16(9-12-19)15(2)3/h7-12,14-15,21H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXDWVVWHFVNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropylbenzenesulfonamide |
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